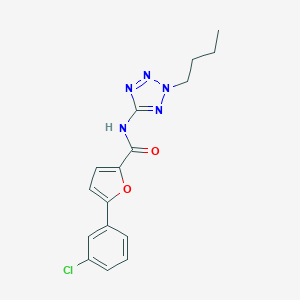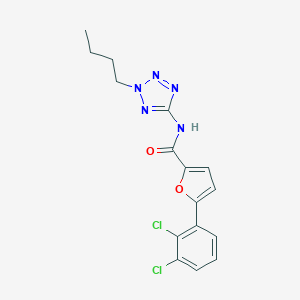![molecular formula C22H23BrN2O3S B283305 4-(2-{[2-(Benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283305.png)
4-(2-{[2-(Benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-{[2-(Benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamide-containing compounds. It is commonly referred to as BBAE and has been used in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
BBAE exerts its inhibitory effect on PKC by binding to the enzyme's catalytic domain and preventing its activation. This results in the inhibition of downstream signaling pathways that are regulated by PKC, leading to various cellular effects.
Biochemical and Physiological Effects:
BBAE has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer treatment. BBAE has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BBAE in lab experiments is its high potency and specificity towards PKC. This allows for the selective inhibition of PKC signaling pathways without affecting other cellular processes. However, one of the limitations of using BBAE is its potential toxicity towards non-cancerous cells, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on BBAE. One of the areas of interest is the development of BBAE derivatives with improved potency and selectivity towards PKC. Another area of interest is the investigation of the potential of BBAE as a therapeutic agent for cancer treatment. Additionally, the role of PKC in various cellular processes and diseases is still not fully understood, and further research using BBAE as a tool can provide insights into these areas.
Conclusion:
In conclusion, 4-(2-{[2-(Benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide is a synthetic compound that has been used in various scientific research applications. It inhibits PKC and has been shown to have potential as a therapeutic agent for cancer treatment and as an anti-inflammatory agent. While there are limitations to its use in lab experiments, further research on BBAE can provide insights into the role of PKC in various cellular processes and diseases.
Synthesemethoden
The synthesis of BBAE involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction between 2-bromo-5-(benzyloxy)benzaldehyde and 2-(2-aminoethyl)benzenesulfonamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-bromo-5-(benzyloxy)benzylamine to form BBAE.
Wissenschaftliche Forschungsanwendungen
BBAE has been used in various scientific research applications due to its unique chemical properties. It has been found to be a potent inhibitor of protein kinase C (PKC) and has been used in studies related to PKC signaling pathways. BBAE has also been used as a tool to investigate the role of PKC in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
Molekularformel |
C22H23BrN2O3S |
|---|---|
Molekulargewicht |
475.4 g/mol |
IUPAC-Name |
4-[2-[(5-bromo-2-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C22H23BrN2O3S/c23-20-8-11-22(28-16-18-4-2-1-3-5-18)19(14-20)15-25-13-12-17-6-9-21(10-7-17)29(24,26)27/h1-11,14,25H,12-13,15-16H2,(H2,24,26,27) |
InChI-Schlüssel |
WJQFDPLKOXZMOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CNCCC3=CC=C(C=C3)S(=O)(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CNCCC3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-({[1-(1-Adamantyl)ethyl]amino}methyl)-4-bromophenoxy]acetamide](/img/structure/B283224.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283225.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B283226.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B283227.png)
![2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B283228.png)
![2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol](/img/structure/B283230.png)
![2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283239.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B283242.png)


![N-[4-(1,3-benzothiazol-2-yl)benzyl]acetamide](/img/structure/B283246.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283247.png)
![4-{[2-(Benzyloxy)-5-chlorobenzyl]amino}benzenesulfonamide](/img/structure/B283250.png)